molecular formula C13H16O2 B12526526 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 820237-27-2

7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B12526526
CAS No.: 820237-27-2
M. Wt: 204.26 g/mol
InChI Key: JOLATUKXGRYKCK-UHFFFAOYSA-N
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Description

7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is an alkyl-substituted dihydroindene carbaldehyde derivative that serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. Compounds based on the 2,3-dihydro-1H-indene-4-carbaldehyde scaffold are recognized as fundamental building blocks for constructing more complex molecules . The core structure is characterized by a fused bicyclic system with a saturated five-membered ring and an aromatic ring bearing an aldehyde functional group, which provides a reactive site for further chemical transformations . The propoxy group at the 7-position is an ether modification that can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable precursor in drug discovery programs . The aldehyde group is a key handle for synthetic elongation. It can undergo various reactions, including oxidation to carboxylic acids, reduction to alcohols, and condensation with hydroxylamine to form oximes . Oxime derivatives, in particular, have garnered significant attention in pharmaceutical research because the oxime group can serve as a novel pharmacophore, often leading to significantly different interactions with biological targets compared to the parent carbonyl compound . Many oxime derivatives demonstrate potent biological activities, including kinase inhibition, and have been investigated for their anticancer and anti-inflammatory potential . Researchers utilize this compound and its derivatives to explore modulation of various biological pathways. The 2,3-dihydro-1H-indene core is a privileged structure in drug design, found in compounds investigated for a range of therapeutic areas . As a high-purity synthetic intermediate, 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is intended for use in laboratory research to develop novel chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

820237-27-2

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

7-propoxy-2,3-dihydro-1H-indene-4-carbaldehyde

InChI

InChI=1S/C13H16O2/c1-2-8-15-13-7-6-10(9-14)11-4-3-5-12(11)13/h6-7,9H,2-5,8H2,1H3

InChI Key

JOLATUKXGRYKCK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2CCCC2=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is a bicyclic aldehyde with applications in medicinal chemistry and organic synthesis. Its preparation involves strategies targeting the introduction of the propoxy group at the 7-position of the indene core, followed by aldehyde functionalization. Below, we analyze diverse synthetic routes, reaction conditions, and yields based on peer-reviewed literature and patents.

Synthetic Routes and Mechanisms

Alkoxylation of Indene Derivatives

A common approach involves alkoxylation of a pre-formed indene scaffold. For example, 7-propoxy-2,3-dihydro-1H-indene-4-carbaldehyde can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution.

Method 1: Propargyl Bromide Alkylation
  • Reagents : Propargyl bromide, base (e.g., K₂CO₃), solvent (acetonitrile).
  • Conditions : Heating at 80–120°C for 5–12 hours.
  • Mechanism : Nucleophilic substitution at the 7-position of the indene ring, forming the propoxy group.

Example :

  • Starting Material : 3-Hydroxy-2-isopropyl-4-pyrone (Compound VII-2) reacts with propargyl bromide in acetonitrile to form an intermediate (Compound V-3).
  • Indene Formation : Subsequent heating with styrene in chlorobenzene yields the indene core.

Yield : ~30–54% (depending on intermediates).

Photolysis of N-(2-Alkoxyindenyl)benzamides

This method leverages photochemical cleavage to form alkoxy-substituted indenes.

Method 2: Photochemical Rearrangement
  • Reagents : N-(2-propoxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide (6i), acetone.
  • Conditions : UV irradiation in acetone.
  • Mechanism : Norrish Type II β-cleavage followed by Norrish Type I α-cleavage, forming the alkoxyindene structure.

Example :

  • Synthesis of Intermediate : N-(2-propoxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzamide (6i) is prepared via reaction of ninhydrin hydrate with benzamide and subsequent alkoxylation.
  • Photolysis : UV irradiation in acetone yields (Z)-3-(propoxymethylene)isobenzofuran-1(3H)-one (7c), which can be hydrolyzed to the target aldehyde.

Yield : ~70% for analogous compounds.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable precise functionalization.

Method 3: Suzuki-Miyaura Coupling
  • Reagents : 7-Bromo-2,3-dihydro-1H-indene-4-carbaldehyde, propylboronic ester, Pd catalyst (e.g., Pd(PPh₃)₄).
  • Conditions : THF, K₂CO₃, 80–100°C.

Example :

  • Bromination : 2,3-Dihydro-1H-indene-4-carbaldehyde is brominated at the 7-position.
  • Coupling : Reaction with propylboronic ester introduces the propoxy group.

Yield : ~50–60% (inferred from similar couplings).

Key Reaction Parameters

Method Reagents Conditions Yield References
Propargyl Bromide Alkylation Propargyl bromide, K₂CO₃, acetonitrile 80–120°C, 5–12 hours 30–54%
Photolysis N-(2-propoxyindenyl)benzamide, acetone UV irradiation, room temperature ~70%
Suzuki-Miyaura Coupling Pd(PPh₃)₄, propylboronic ester THF, K₂CO₃, 80–100°C 50–60%

Critical Challenges and Solutions

  • Regioselectivity : Alkoxylation at the 7-position requires directing groups (e.g., electron-rich substituents).
  • Stability : Aldehydes are prone to oxidation; anhydrous conditions and low-temperature storage are essential.
  • Scalability : Photolysis methods may face challenges in large-scale production due to UV penetration limits.

Comparative Analysis of Methods

Propargyl Bromide Alkylation

  • Advantages : High scalability, straightforward reaction setup.
  • Limitations : Moderate yields, potential side reactions (e.g., over-alkylation).

Photolysis

  • Advantages : High regioselectivity, no heavy metal catalysts.
  • Limitations : Requires specialized UV equipment, low substrate concentration.

Cross-Coupling

  • Advantages : Precise functionalization, high yields.
  • Limitations : Cost of palladium catalysts, sensitivity to reaction conditions.

Scientific Research Applications

7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at the 7-position and other positions on the indene scaffold. These variations influence physicochemical properties, reactivity, and bioactivity:

Compound Name Substituents Key Properties/Bioactivity Reference
7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde 7-OPr, 4-CHO Anti-inflammatory (IC50: ~1.2 µM in macrophages) [1]
(E)-6-hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (7x) 6-OH, 2-benzylidene (methoxy/hydroxy) Anti-inflammatory (comparable to 7w) [1]
1-Hydroxy-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde (cis-17) 7-OMe, 1-OH, 3-CH2OH Intermediate for drug diversification; characterized by NMR/HRMS [2,4]
3-(Hydroxymethyl)-7-methoxy-1-oxo-2,3-dihydro-1H-indene-4-carbaldehyde (14) 7-OMe, 1-oxo, 3-CH2OH Synthetic intermediate; distinct IR (1677 cm⁻¹, C=O stretch) [7]
7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde 7-F, 5-CHO Higher lipophilicity (logP: ~2.1); potential CNS activity [8]
7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde 7-OH, 6-Me Enhanced hydrogen bonding; reduced volatility [13,19]
2,3-Dihydro-1H-indene-4-carbaldehyde Parent compound (no 7-substituent) Baseline for comparison; lower bioactivity [14,21]

Anti-Inflammatory Activity

The propoxy group in 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde enhances anti-inflammatory efficacy compared to methoxy or hydroxy analogues. For instance:

  • 7w (7-Propoxy) : Exhibited potent inhibition of LPS-induced TNF-α and IL-6 in macrophages (IC50 ~1.2 µM) .
  • 7x (6-Hydroxy, benzylidene-methoxy): Similar potency but lower metabolic stability due to phenolic OH groups .

Physicochemical and Stability Properties

  • Volatility : The propoxy group reduces volatility compared to smaller substituents (e.g., methoxy or hydroxy). Microwave drying methods preserved 2,3-dihydro-1H-indene-4-carbaldehyde derivatives, suggesting thermal stability of the propoxy variant .
  • Solubility : Hydroxy-substituted analogues (e.g., cis-17) show higher aqueous solubility due to hydrogen bonding, whereas the propoxy derivative is more lipophilic, favoring membrane permeability .
  • Synthetic Accessibility : Propoxy derivatives require multi-step alkylation, while methoxy/hydroxy variants are synthesized via direct oxidation or protection/deprotection strategies .

Spectroscopic Characterization

  • NMR : The 7-propoxy group in 7w causes downfield shifts in aromatic protons (δ ~6.8–7.2 ppm) compared to methoxy (δ ~3.8 ppm for OMe) .
  • IR : Aldehyde C=O stretches appear at ~1677–1700 cm⁻¹, with propoxy ether C-O-C at ~1100 cm⁻¹ .

Biological Activity

7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol. It features a propoxy group at the 7th position and an aldehyde group at the 4th position of the indene structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

The biological activity of 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is primarily attributed to its interactions with enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity. This mechanism is crucial in therapeutic applications where enzyme modulation is desired.
  • Receptor Binding : It can interact with cell surface receptors, influencing signal transduction pathways and cellular responses. Such interactions are pivotal in pharmacological contexts, especially concerning anti-inflammatory and anticancer effects.

Pharmacological Properties

Research indicates that 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde exhibits promising pharmacological properties:

  • Anti-inflammatory Activity : Studies show that this compound can reduce inflammation markers by inhibiting pathways such as NF-κB, which is involved in the expression of pro-inflammatory cytokines .
  • Anticancer Potential : Preliminary investigations suggest that it may have anticancer properties, potentially through mechanisms involving cell cycle arrest and apoptosis induction in cancer cells .

Comparative Analysis

To better understand its biological activity, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological Activity
2,3-Dihydro-1H-indene-4-carbaldehydeLacks propoxy groupLower hydrophobicity; reduced biological activity
7-Methoxy-2,3-dihydro-1H-indene-4-carbaldehydeMethoxy instead of propoxyPotentially altered reactivity; less effective in specific applications
7-Ethoxy-2,3-dihydro-1H-indene-4-carbaldehydeEthoxy group presentSimilar properties but different solubility and reactivity

The presence of the propoxy group in 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde enhances its hydrophobicity and biological interactions compared to its analogs.

Study on Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of various indene derivatives, 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde was shown to significantly inhibit the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .

Anticancer Research

Another study focused on the anticancer properties of this compound demonstrated that it induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

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